(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromine and chlorine-substituted phenyl group, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives with altered substituents.
Substitution: Phenyl ring-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics and antifungal medications.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique structure and chemical properties suggest that it may have activity against certain diseases, including cancer and inflammatory conditions. more research is needed to fully understand its mechanism of action and potential clinical applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial growth. Similarly, its potential anticancer activity may involve the inhibition of specific signaling pathways that are essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-bromo-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(3-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents on the phenyl ring and the thiazolidinone core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of both bromine and chlorine atoms on the phenyl ring may enhance its antimicrobial activity compared to compounds with only one halogen substituent.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2S2/c1-14-10(16)8(18-11(14)17)3-5-2-6(13)4-7(12)9(5)15/h2-4,15H,1H3/b8-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIMCHAMXAGRRN-BAQGIRSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Br)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Br)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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